molecular formula C14H15NOS B8212226 (R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole

(R)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole

Cat. No.: B8212226
M. Wt: 245.34 g/mol
InChI Key: OTGHXNJERRFHMD-NSHDSACASA-N
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Description

®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a benzo[b]thiophene moiety, which is a sulfur-containing heterocycle, and an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms The isopropyl group attached to the oxazole ring further adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[b]thiophene derivatives with suitable oxazole precursors in the presence of catalysts can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction parameters, can be employed. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form, such as a dihydrooxazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene or oxazole rings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially modulating their activity. The oxazole ring may also contribute to its binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    Benzo[b]thiophene derivatives: These compounds share the benzo[b]thiophene core but differ in their substituents, leading to variations in their properties and applications.

    Oxazole derivatives: Compounds with an oxazole ring but different substituents can exhibit different chemical and biological activities.

Uniqueness: ®-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole is unique due to the combination of the benzo[b]thiophene and oxazole rings, along with the isopropyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

(4R)-2-(1-benzothiophen-2-yl)-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-9(2)11-8-16-14(15-11)13-7-10-5-3-4-6-12(10)17-13/h3-7,9,11H,8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGHXNJERRFHMD-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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